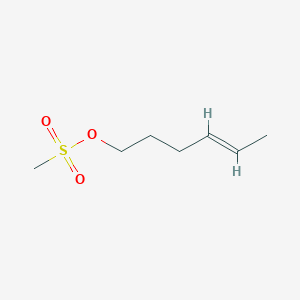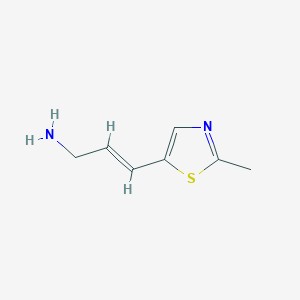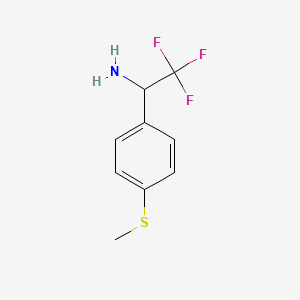
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylthio)benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a nucleophilic addition reaction with 2,2,2-trifluoroethylamine under controlled conditions to form the intermediate 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethanol.
Amination: The intermediate is subsequently converted to the desired amine through a reductive amination process using suitable reducing agents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group is relatively inert to reduction, but the amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
類似化合物との比較
- 2,2,2-Trifluoro-1-(2-methyl-4-(methylthio)phenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methyl-2-(methylthio)phenyl)ethanone
Comparison:
- Uniqueness: 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns, particularly in electrophilic aromatic substitution and oxidation reactions, compared to similar compounds.
特性
分子式 |
C9H10F3NS |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
InChIキー |
YUMYAWRXPKWVKA-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


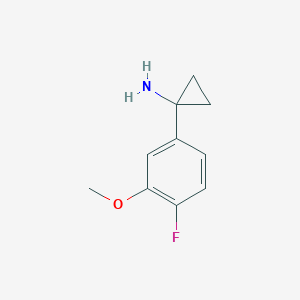
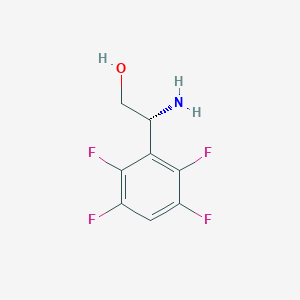
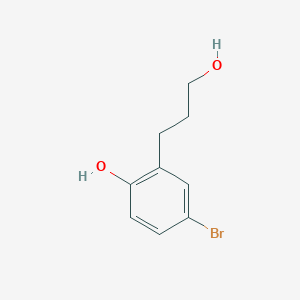
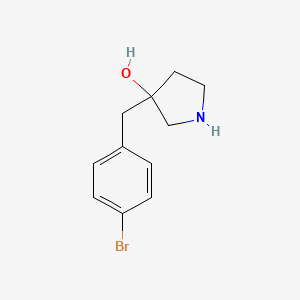
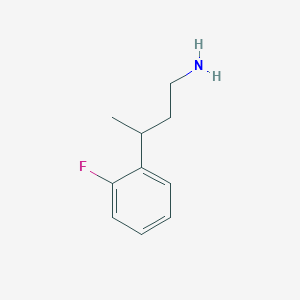
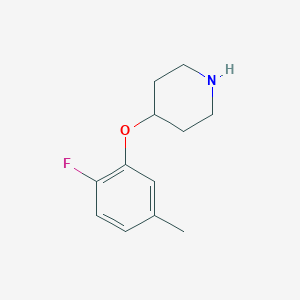
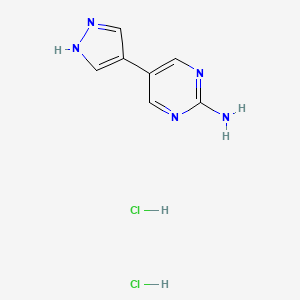
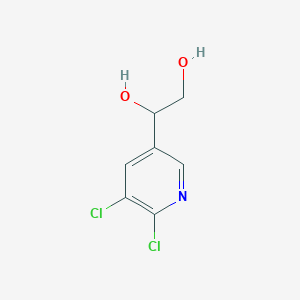
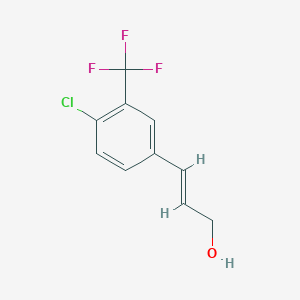
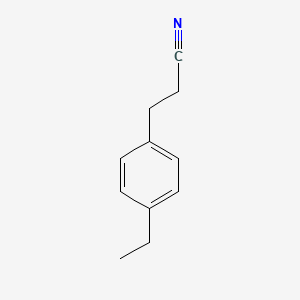
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

